molecular formula C15H16N4O2 B10919994 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10919994
M. Wt: 284.31 g/mol
InChI Key: QSSOIMZCFKSZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromene-3-carbonitrile family, characterized by a fused bicyclic chromene scaffold, a pyrazole substituent at the 4-position, and a carbonitrile group at the 3-position. Chromene derivatives are widely studied for their pharmacological and materials science applications due to their structural versatility .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-amino-4-(2,4-dimethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H16N4O2/c1-8-7-18-19(2)14(8)12-9(6-16)15(17)21-11-5-3-4-10(20)13(11)12/h7,12H,3-5,17H2,1-2H3

InChI Key

QSSOIMZCFKSZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and pyrazole derivatives under basic conditions. The reaction is often carried out in the presence of catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile would involve its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Chromene-3-carbonitrile Derivatives

Compound Name Substituent at 4-Position Chromene Ring Modifications References
Target Compound 1,4-Dimethyl-1H-pyrazol-5-yl 5-Oxo-5,6,7,8-tetrahydro -
4h () 4-Chlorobenzyl 5-Oxo-5,6,7,8-tetrahydro
Compound Pyridin-4-yl 5-Oxo-5,6,7,8-tetrahydro
Compound 4-Methylphenyl 5-Oxo-5,6,7,8-tetrahydro
Compound 1-Propyl-1H-pyrazol-4-yl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro
  • Pyrazole vs. Aromatic Substituents : The target compound’s pyrazole group introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 4-methylphenyl in ). This may improve solubility in polar solvents .
  • Alkyl vs. Aryl Groups : The 1,4-dimethyl group on the pyrazole ring (target compound) likely increases lipophilicity relative to the 4-chlorobenzyl group in 4h (), which has a halogenated aromatic system .
  • Ring Saturation : All compounds share a saturated 5,6,7,8-tetrahydrochromene scaffold, which reduces planarity and may affect π-π stacking interactions in solid-state structures .

Physicochemical and Crystallographic Properties

  • Crystallography : SHELX software () is widely used for structural elucidation, as seen in ’s compound, which exhibits a mean C–C bond length of 0.003 Å .

Biological Activity

The compound 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A chromene core,
  • An amino group,
  • A carbonitrile group,
  • A pyrazole moiety.

This structural diversity contributes to its biological properties.

Anticancer Activity

Research indicates that compounds with chromene structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenes can inhibit the proliferation of cancer cells. For instance, compounds similar to the target structure have demonstrated high affinity for androgen receptors and potent antagonistic activities against prostate cancer cell lines .

CompoundActivityReference
2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo...Anticancer (prostate)
Benzofuran–pyrazole derivativesBroad-spectrum antimicrobial

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Related pyrazole-based compounds have shown considerable activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests that the target compound may possess similar antimicrobial efficacy.

Antioxidant and Anti-inflammatory Effects

Antioxidant activities are critical for reducing oxidative stress in biological systems. Studies on related compounds indicate significant DPPH scavenging activity (up to 90.52%), suggesting that the target compound may also exhibit antioxidant properties . Furthermore, anti-inflammatory assays have shown promising results in stabilizing human red blood cell membranes, indicating potential therapeutic benefits in inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Androgen Receptor Modulation : The compound acts as a selective androgen receptor modulator (SARM), which is crucial in treating hormone-dependent cancers like prostate cancer .
  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase B, a key enzyme in DNA replication and transcription, further supporting their antimicrobial potential .
  • Radical Scavenging : The antioxidant activity is likely mediated through the scavenging of free radicals, thus protecting cellular components from oxidative damage .

Case Studies

In a recent study focusing on pyrazole derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, one derivative exhibited an IC50 value comparable to established antibiotics against E. coli DNA gyrase B . This highlights the potential of pyrazole-containing compounds in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

A multi-component one-pot reaction is widely used for analogous chromene derivatives. For example, combining substituted aldehydes, cyclic diketones (e.g., dimedone), and nitriles in the presence of a base catalyst (e.g., potassium tert-butoxide) in methanol or THF at room temperature yields high-purity products . Pyrazole-containing precursors may require prior functionalization (e.g., alkylation or condensation) to introduce the 1,4-dimethylpyrazole moiety before cyclization .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for the chromene ring (δ 2.0–3.0 ppm for tetrahydro protons), pyrazole protons (δ 6.5–7.5 ppm), and nitrile groups (δ ~110–120 ppm in 13C) .
  • X-ray crystallography : Resolve the stereochemistry of the chromene core and confirm the pyrazole substitution pattern. A triclinic crystal system (space group P1) with unit cell parameters a = 8.59 Å, b = 8.74 Å, c = 11.07 Å has been reported for structurally similar chromene derivatives .
  • IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200–2300 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .

Q. How can researchers mitigate impurities during synthesis?

Common impurities arise from incomplete cyclization or side reactions involving the pyrazole ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Discrepancies in unit cell parameters or space group assignments may arise from solvent inclusion or polymorphism. Refinement using SHELXL-2018 with high-resolution data (R factor < 0.05) and hydrogen-bonding analysis (graph set notation: C(6) or R₂²(8) patterns) can resolve ambiguities . For twinned crystals, employ the TWIN/BASF algorithm in SHELX to model overlapping domains .

Q. What strategies control stereochemistry during chromene ring formation?

Steric effects from the pyrazole substituent influence the chair-like transition state of the chromene core. Use chiral auxiliaries (e.g., enantiopure aldehydes) or asymmetric catalysis (proline derivatives) to bias the 4-position stereochemistry. DFT calculations (B3LYP/6-31G*) predict energy differences between diastereomers, guiding synthetic optimization .

Q. How should researchers address contradictory yield data in published syntheses?

Variations in solvent polarity, catalyst loading, or reaction time can lead to inconsistent yields. For example, THF improves solubility of hydrophobic intermediates compared to methanol, enhancing cyclization efficiency by ~20% . Replicate conditions with rigorous moisture/oxygen exclusion (Schlenk line) to minimize side reactions .

Q. What in vitro assays are suitable for evaluating bioactivity?

While antimicrobial activity is common in chromene derivatives , tailor assays to the compound’s hypothesized targets (e.g., kinase inhibition). Use:

  • Microdilution assays (MIC against Candida albicans or Aspergillus niger).
  • Molecular docking (AutoDock Vina) to predict binding to pyrazole-recognizing enzymes (e.g., COX-2) .
    Include positive controls (e.g., fluconazole) and validate results with dose-response curves (IC50 calculations) .

Q. Can computational methods predict substituent effects on electronic properties?

Yes. Density Functional Theory (DFT) at the M06-2X/cc-pVTZ level models charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, electron-withdrawing pyrazole substituents reduce the chromene core’s HOMO energy, enhancing electrophilic reactivity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for nitrile-containing intermediates to prevent hydrolysis.
  • Crystallization : Use slow evaporation from DCM/methanol (1:3) to grow diffraction-quality crystals.
  • Bioactivity : Pair in vitro assays with cytotoxicity testing (MTT assay on HEK-293 cells) to rule off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.